molecular formula C9H13ClN2O5 B13821388 L-Aspartic acid alpha-4-nitroanilide

L-Aspartic acid alpha-4-nitroanilide

Cat. No.: B13821388
M. Wt: 264.66 g/mol
InChI Key: SDOSUZAFWJGEAY-GEMLJDPKSA-N
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Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid alpha-4-nitroanilide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles like amines are commonly used.

Major Products

The major products formed from these reactions include amino derivatives when the nitro group is reduced and substituted derivatives when nucleophilic substitution occurs.

Mechanism of Action

L-Aspartic acid alpha-4-nitroanilide exerts its effects by acting as a substrate for proteases. When proteases cleave the compound, the chromogenic group (p-nitroaniline) is released, producing a color change that can be measured spectrophotometrically . This allows for the quantification of protease activity.

Properties

Molecular Formula

C9H13ClN2O5

Molecular Weight

264.66 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pent-4-ynoic acid;hydrochloride

InChI

InChI=1S/C9H12N2O5.ClH/c1-2-3-6(9(15)16)11-8(14)5(10)4-7(12)13;/h1,5-6H,3-4,10H2,(H,11,14)(H,12,13)(H,15,16);1H/t5-,6-;/m0./s1

InChI Key

SDOSUZAFWJGEAY-GEMLJDPKSA-N

Isomeric SMILES

C#CC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C#CCC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl

Origin of Product

United States

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